Squalestatin 2

Description

Overview of Fungal Polyketide Natural Products in Chemical Biology Research

Fungi are renowned for their capacity to produce a vast array of natural products, many of which are polyketides. These fungal polyketides exhibit diverse biological activities, making them valuable subjects in chemical biology research. They encompass a range of compounds, from clinically important drugs like the cholesterol-lowering agent lovastatin, the antifungal griseofulvin, and the immunosuppressive mycophenolic acid, to various toxins. nih.govacs.orgresearchgate.net The biosynthesis of these structurally diverse polyketides is largely orchestrated by iterative type I polyketide synthases (IPKSs), which are complex multi-domain enzymes. nih.govacs.org The field of synthetic biology is actively exploring and manipulating these fungal systems for the discovery and enhanced production of natural products. frontiersin.org

Discovery and Initial Characterization of the Squalestatin Family

Squalene (B77637) synthase (SQS) plays a pivotal role in the mevalonate (B85504) pathway, catalyzing the first committed step in the biosynthesis of sterols, including cholesterol. wikipedia.orgmdpi.comresearchgate.neteurekaselect.com Due to its critical position in this pathway, SQS has emerged as an attractive therapeutic target, particularly for the development of hypocholesterolemic agents. eurekaselect.com The search for SQS inhibitors gained momentum as researchers sought alternatives to HMG-CoA reductase inhibitors (statins), aiming for compounds with potentially improved side-effect profiles. eurekaselect.comnih.gov The discovery of the squalestatin and zaragozic acid families arose from extensive screening efforts of fungal metabolites, which revealed their potent inhibitory effects on SQS. drugfuture.comnih.gov

The Squalestatin and Zaragozic acid families refer to the same group of natural products, with their dual nomenclature stemming from their independent discovery by different research groups. The "Zaragozic acids" were isolated from a fungus found near the Jalón River in Zaragoza, Spain, while the "Squalestatins" were identified from a Phoma species (C2932) obtained from a soil sample in Armacao de Pera, Portugal. drugfuture.comblogspot.com

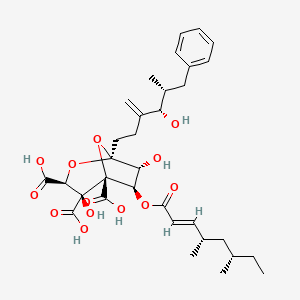

These compounds share a distinctive structural core: a highly oxygenated bicyclic 4,8-dioxabicyclo[3.2.1]octane system, also described as a 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid ring system. wikipedia.orgdrugfuture.comblogspot.com The individual members within the family are differentiated by variations in their 1-alkyl and 6-acyl side chains. wikipedia.orgdrugfuture.comblogspot.com Squalestatin 2 is specifically identified as Zaragozic Acid B. semanticscholar.org

The PubChem CIDs for key members of this family are provided in the table below:

| Compound Name | Synonymous Name | PubChem CID |

| Squalestatin 1 | Zaragozic Acid A | 6438355 |

| This compound | Zaragozic Acid B | 9940176 |

| Squalestatin 3 | Zaragozic Acid C | 11814656 |

| Squalestatin Y1 | - | 139585496 |

Significance of Squalestatin Research in Contemporary Biochemical and Medicinal Chemistry

Squalestatins, including this compound, are recognized as potent inhibitors of squalene synthase across various organisms, including Saccharomyces cerevisiae, other fungi, and mammals, thereby effectively inhibiting sterol synthesis. wikipedia.orgresearchgate.netblogspot.com The enzyme SQS is considered an optimal therapeutic target because its substrate is water-soluble, which is theorized to lead to a reduced accumulation of lipophilic and potentially toxic intermediates compared to inhibiting other enzymes earlier in the cholesterol biosynthesis pathway. semanticscholar.org

Research into squalestatins is significant for its potential to develop novel therapeutic strategies for conditions associated with elevated serum cholesterol levels. researchgate.net this compound (Zaragozic Acid B) has been extensively studied as a mammalian squalene synthase inhibitor. biorxiv.org Beyond cholesterol regulation, squalestatins have also demonstrated broader biological activities, such as inhibiting phytoene (B131915) synthase and showing inhibitory effects on the Plasmodium falciparum in vitro growth, suggesting potential applications in other areas of medicinal chemistry. nih.gov

However, it is important to note that despite their potent inhibitory activity, some squalene synthase inhibitors, including members of the zaragozic acid family, have faced challenges in clinical development due to unfavorable toxicity profiles. mdpi.com For instance, Zaragozic Acid B has been noted for its poor pharmacokinetic properties, including high polarity and susceptibility to hydrolysis under acidic and basic conditions, which has led to its exclusion in certain drug development contexts. biorxiv.org

Properties

CAS No. |

142505-91-7 |

|---|---|

Molecular Formula |

C33H44O13 |

Molecular Weight |

648.7 g/mol |

IUPAC Name |

(1S,3S,4S,5R,6R,7R)-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-1-[(4S,5R)-4-hydroxy-5-methyl-3-methylidene-6-phenylhexyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C33H44O13/c1-6-18(2)16-19(3)12-13-23(34)44-26-25(36)31(15-14-20(4)24(35)21(5)17-22-10-8-7-9-11-22)45-27(28(37)38)32(43,29(39)40)33(26,46-31)30(41)42/h7-13,18-19,21,24-27,35-36,43H,4,6,14-17H2,1-3,5H3,(H,37,38)(H,39,40)(H,41,42)/b13-12+/t18-,19+,21+,24+,25+,26+,27+,31-,32+,33-/m0/s1 |

InChI Key |

YQJGFEMAMZRZOE-FGICSGBJSA-N |

SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)O)O |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)O)O |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Squalestatin 2; |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways for Squalestatins and Analogues

Origin and Isolation from Fungal Species

The discovery of squalestatins originated from screenings of fungal metabolites for inhibitors of squalene (B77637) synthase. These efforts led to the identification of several fungal species capable of producing these complex natural products.

Identification of Producing Microorganisms (e.g., Phoma sp., Sporormiella intermedia)

Squalestatins are produced by various filamentous fungi. One of the well-documented producers is Phoma sp. (strain C2932), from which squalestatins were first isolated. nih.gov Subsequent research has identified other fungal strains, such as Sporormiella intermedia, as producers of these compounds. The identification of a gene cluster responsible for squalestatin S1 biosynthesis was achieved through the full genome sequencing of two producing ascomycetes: Phoma sp. C2932 and an unidentified fungus, MF5453. bris.ac.ukrsc.org

Fermentation and Cultivation Strategies for Metabolite Production

The production of squalestatins is achieved through fermentation of the producing fungal strains. While specific fermentation parameters for maximizing Squalestatin 2 yield are often proprietary, general strategies for optimizing the production of fungal secondary metabolites are applicable. These strategies typically involve careful control of culture conditions such as medium composition, pH, temperature, and aeration. For instance, in the production of related terpenes like squalene, fed-batch fermentation and optimization of the carbon-to-nitrogen ratio have been shown to significantly increase titers. frontiersin.org Directed biosynthesis, a technique involving the feeding of unnatural precursor analogues to the fermentation culture, has been successfully employed to produce novel fluorinated squalestatins from Phoma sp. by introducing fluorinated benzoic acids into the medium. nih.gov

Polyketide Synthase-Mediated Core Structure Biogenesis

The biosynthesis of the characteristic core structure of squalestatins is a fascinating example of fungal polyketide synthesis, involving a highly reducing polyketide synthase and a series of unique enzymatic transformations.

Involvement of Highly Reducing Polyketide Synthases (HR-PKS) in Biosynthesis

The backbone of the squalestatin core is assembled by a fungal Highly Reducing Polyketide Synthase (HR-PKS). uni-hannover.denih.govnih.gov Fungal HR-PKSs are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units to form a polyketide chain. nih.govrsc.org In the case of squalestatins, two separate polyketide synthases are involved: one for the core structure and another for the side chain. rsc.org The squalestatin gene cluster contains genes for both a squalestatin hexaketide synthase (SQHKS) and a squalestatin tetraketide synthase (SQTKS). rsc.org

Incorporation of Unique Starter Units (e.g., Benzoic Acid) and Acetate Extender Units

The biosynthesis of the squalestatin core initiates with an unusual starter unit, benzoic acid. rsc.org This is in contrast to many other polyketides that utilize simpler starter units like acetyl-CoA or propionyl-CoA. nih.govnih.govrsc.orgsemanticscholar.org The benzoic acid starter unit is extended by the addition of five acetate-derived extender units (malonyl-CoA) by the SQHKS to form a hexaketide chain. rsc.org Isotopic labeling studies have confirmed that the core moiety is a benzoate-primed hexaketide. rsc.org

Enzymatic Formation of the 2,8-Dioxabicyclo[3.2.1]octane Core

The formation of the distinctive 2,8-dioxabicyclo[3.2.1]octane core of squalestatins is a complex process involving a series of oxidative modifications to the polyketide chain. rsc.orgrsc.org After the initial formation of the hexaketide, a citrate (B86180) synthase-like enzyme attaches an oxaloacetate group. rsc.org A series of six consecutive oxidations, catalyzed by two non-heme-iron-dependent enzymes, are then performed on this intermediate. rsc.orgrsc.orgresearchgate.net These oxidative steps are crucial for setting up the stereochemistry and functionality required for the subsequent cyclization to form the bicyclic core. rsc.orgresearchgate.net This intricate series of reactions highlights the remarkable efficiency of fungal biosynthetic pathways in constructing complex molecular architectures. nih.gov

Data Tables

Table 1: Key Enzymes in Squalestatin Biosynthesis

| Enzyme | Abbreviation | Function |

| Squalestatin Hexaketide Synthase | SQHKS | Synthesizes the benzoate-primed hexaketide core. rsc.org |

| Squalestatin Tetraketide Synthase | SQTKS | Synthesizes the tetraketide side chain. rsc.org |

| Citrate Synthase-like protein | CS | Attaches an oxaloacetate group to the hexaketide. rsc.org |

| Non-heme-iron-dependent enzymes | Mfr1, Mfr2 | Catalyze a series of six oxidative reactions. rsc.orgresearchgate.net |

| Acyltransferase | Mfm4 | Attaches the tetraketide side chain to the core. rsc.org |

Table 2: Precursor Units in Squalestatin Biosynthesis

| Precursor Unit | Role | Origin |

| Benzoic Acid | Starter unit for the core structure. rsc.org | Shikimate Pathway |

| Malonyl-CoA | Extender units for both the core and side chain. rsc.org | Acetate |

| Oxaloacetate | Incorporated into the core structure. rsc.org | Tricarboxylic Acid (TCA) Cycle |

Oxidative Steps and Functional Group Introduction in Squalestatin Maturation

The biosynthesis of the complex 4,8-dioxa-bicyclo[3.2.1]octane core of squalestatins involves a remarkable series of oxidative transformations. nih.govrsc.org These steps are crucial for creating the highly functionalized structure responsible for the potent inhibition of squalene synthase. nih.gov The maturation process is catalyzed by a sequence of specialized enzymes that introduce oxygen atoms derived from atmospheric O2, ultimately leading to the bioactive core structure. nih.gov

Role of Non-Heme-Iron-Dependent Enzymes in Consecutive Oxidations

The initial and most complex phase of squalestatin core maturation is managed by two non-heme-iron-dependent oxygenases, Mfr1 and Mfr2. nih.govresearchgate.net These enzymes, encoded by the squalestatin biosynthetic gene cluster, catalyze a remarkable series of six consecutive oxidations. nih.govrsc.org This enzymatic cascade is responsible for converting the initial polyketide citrate precursor into the intricate bicyclic core of the squalestatins. nih.govuni-hannover.de

Research involving the fungus Phoma MF5453 has shown that Mfr1 and Mfr2 act early in the biosynthetic pathway. researchgate.net Their involvement was confirmed through gene knockout experiments; the simultaneous deletion of the mfr1 and mfr2 genes resulted in the complete cessation of squalestatin production and the accumulation of the hexaketide citrate precursor. researchgate.net This finding demonstrates that these two enzymes are essential for initiating the oxidative cascade that forms the molecule's core structure. nih.govresearchgate.net The proposed sequence involves a stepwise oxidation process that includes the formation of alcohol, ketone, and epoxide intermediates to construct the 4,8-dioxa-bicyclo[3.2.1]octane motif. nih.gov

Table 1: Key Oxidative Enzymes in Squalestatin Biosynthesis

| Enzyme | Enzyme Class | Function | Timing in Pathway |

|---|---|---|---|

| Mfr1 | Non-Heme-Iron-Dependent Oxygenase | Catalyzes initial series of six consecutive oxidations to form the bicyclic core. nih.govrsc.org | Early |

| Mfr2 | Non-Heme-Iron-Dependent Oxygenase | Works in conjunction with Mfr1 to catalyze the six consecutive core oxidations. nih.govrsc.org | Early |

| Mfm1 | Copper-Dependent Oxygenase | Introduces a hydroxyl group required for later acetylation. nih.govrsc.org | Intermediate |

Copper-Dependent Oxygenase Activity in Hydroxylation Events

Following the extensive core modifications by the iron-dependent enzymes, a copper-dependent oxygenase, Mfm1, performs the next crucial step. nih.gov This enzyme introduces a hydroxyl group at position C-12, which is a prerequisite for a subsequent acetylation reaction. nih.govresearchgate.net The function of Mfm1 was elucidated through targeted gene knockout studies in Phoma. nih.gov Deletion of the mfm1 gene led to the accumulation of a squalestatin precursor that lacked the hydroxyl group, confirming the enzyme's role in this specific hydroxylation event. nih.gov

The dependency of Mfm1 on copper was further verified by manipulating the culture conditions. nih.gov When the producing fungus was grown in a medium without added copper ions, the production of the final squalestatin compound was significantly reduced, and the same hydroxyl-lacking precursor accumulated. nih.gov This demonstrates that copper is an essential cofactor for the catalytic activity of Mfm1. nih.gov

Acyltransferase-Mediated Esterification of Side Chains (e.g., by MfM4)

The final step in the biosynthesis of many squalestatin analogues is the esterification of a side chain to the core structure, a reaction catalyzed by an acyltransferase. rsc.orgrsc.org In the squalestatin S1 pathway, this function is performed by the enzyme MfM4. rsc.org This enzyme is responsible for attaching the acyl group from a CoA-activated substrate to the squalestatin core. rsc.orgbris.ac.uk

The role of MfM4 was confirmed by expressing its corresponding gene in E. coli and demonstrating its catalytic activity in vitro. rsc.orgrsc.org An important characteristic of MfM4 is its broad substrate selectivity for the acyl-CoA substrate. rsc.orgbris.ac.uk This promiscuity is likely responsible for the natural diversity observed in the squalestatin family, where various analogues differ in their attached side chains. nih.govrsc.org This property has also been exploited for the in vitro synthesis of novel squalestatin analogues by supplying different acyl-CoA molecules. rsc.org

Genetic Basis and Regulation of Squalestatin Biosynthesis

The production of squalestatins is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). The identification and functional analysis of this cluster have been fundamental to understanding the molecular logic behind the assembly of these complex natural products. uni-hannover.dersc.org

Identification and Analysis of Biosynthetic Gene Clusters

The gene cluster responsible for squalestatin S1 biosynthesis was first identified through full genome sequencing of producing fungal strains, including Phoma sp. C2932 and an unidentified fungus, MF5453. rsc.orgrsc.org In Phoma MF5453, the BGC consists of 22 contiguous genes spanning approximately 50 kilobases of the genome. nih.govresearchgate.net

Bioinformatic analysis of the cluster revealed the genetic blueprint for the entire pathway. nih.gov Key genes identified include two highly-reducing polyketide synthase (PKS) genes: one responsible for synthesizing the hexaketide that forms the core (SQHKS) and another for the tetraketide side chain (SQTKS). nih.govrsc.org The cluster also contains the genes encoding the crucial oxidative enzymes Mfr1, Mfr2, and Mfm1, the acyltransferase MfM4, and a citrate synthase-like protein involved in attaching an oxaloacetate group to the polyketide chain. nih.govrsc.org Comparative genomics has revealed homologous squalestatin BGCs in other fungi, such as Curvularia lunata and Dothistroma septosporum, showing a high degree of gene conservation. nih.govrsc.org

Table 2: Selected Genes in the Squalestatin Biosynthetic Gene Cluster (Phoma MF5453)

| Gene | Predicted Protein Function | Role in Biosynthesis |

|---|---|---|

| SQHKS | Polyketide Synthase | Synthesis of the hexaketide core. nih.govrsc.org |

| SQTKS | Polyketide Synthase | Synthesis of the tetraketide side chain. nih.gov |

| mfr1 | Non-Heme-Iron-Dependent Oxygenase | Catalyzes early oxidative steps for core formation. nih.gov |

| mfr2 | Non-Heme-Iron-Dependent Oxygenase | Catalyzes early oxidative steps for core formation. nih.gov |

| mfm1 | Copper-Dependent Oxygenase | Catalyzes hydroxylation of the core. nih.gov |

| MfM4 | Acyltransferase | Attaches acyl side chain to the core. rsc.orgrsc.org |

| CS | Citrate Synthase-like Protein | Attaches an oxaloacetate group to the polyketide. nih.gov |

Gene Knockout and Heterologous Expression for Pathway Elucidation

The functions of the genes within the squalestatin BGC have been systematically investigated using a combination of targeted gene knockout and heterologous expression experiments. rsc.orguni-hannover.de These genetic techniques have been indispensable for deciphering the sequence of biosynthetic steps and assigning specific catalytic roles to individual enzymes. nih.govuni-hannover.de

Heterologous Expression: This technique involves transferring genes from the squalestatin cluster into a different, more genetically tractable host organism, such as Aspergillus oryzae. nih.govuni-hannover.de This approach was used to verify the functions of the three previously unknown oxygenases (Mfr1, Mfr2, and Mfm1). uni-hannover.de By expressing various combinations of the biosynthetic genes in A. oryzae, researchers could reconstruct parts of the pathway and confirm the roles of these enzymes in the series of oxidations required to form the squalestatin core. nih.govresearchgate.net This combination of genetic manipulation in both native and surrogate hosts has been a powerful strategy for elucidating the complex biosynthesis of squalestatins. uni-hannover.de

Directed Biosynthesis Strategies for Novel Squalestatin Analogues, including this compound Variants

The inherent complexity of the squalestatin scaffold presents significant challenges to total chemical synthesis, making biosynthetic approaches attractive for generating novel analogues. Directed biosynthesis, which involves feeding precursor molecules to a producing organism to generate new derivatives, has been a successful strategy for creating novel squalestatin analogues. These approaches leverage the existing enzymatic machinery of the producing fungus, typically a Phoma species, to incorporate modified building blocks into the final natural product structure. Additionally, the elucidation of the squalestatin biosynthetic gene cluster has opened up chemoenzymatic methods for the production of new variants.

One of the primary strategies in directed biosynthesis of squalestatins involves the modification of the benzoate (B1203000) starter unit of the hexaketide core. The biosynthetic pathway of squalestatins initiates with benzoic acid, which is then elaborated into the complex core structure. nih.gov By introducing structurally modified benzoic acid derivatives into the fermentation medium of the Phoma species, it is possible to generate squalestatin analogues with altered aromatic side chains.

A notable example of this approach is the production of fluorinated squalestatin analogues. When fluorinated benzoic acids were fed to fermentations of a Phoma species, a series of novel fluorinated squalestatins were biosynthesized. nih.gov This demonstrated the flexibility of the biosynthetic enzymes in utilizing non-native starter units. The resulting fluorinated analogues provide valuable tools for structure-activity relationship studies and can offer altered pharmacokinetic properties.

Further research has expanded on this precursor-directed biosynthesis approach to generate a wider range of squalestatin analogues. By feeding various substituted benzoic acids and other potential precursors to the producing organism, a number of additional novel squalestatins have been created. These studies have helped to delineate the substrate flexibility of the enzymes involved in the squalestatin biosynthetic pathway.

More recently, a deeper understanding of the genetics of squalestatin biosynthesis has enabled in vitro approaches to generate novel analogues. The identification of the gene cluster responsible for the biosynthesis of squalestatin S1 has been a significant breakthrough. rsc.orgrsc.org Within this cluster, an acyltransferase gene, MfM4, was identified and found to be responsible for attaching the acyl side chain to the squalestatin core in the final step of the biosynthesis. rsc.orguni-hannover.debris.ac.uk

Crucially, the MfM4 enzyme has been shown to possess broad substrate selectivity for its acyl-CoA substrate. rsc.orgrsc.org This promiscuity allows for the in vitro synthesis of novel squalestatins by supplying different acyl-CoA molecules to the enzyme along with the squalestatin core. This chemoenzymatic strategy offers a powerful and controlled method for generating a diverse library of squalestatin analogues with various side chains, which could include variants of this compound. The flexibility of MfM4 in transferring acyl chains of different lengths (from 2 to 10 carbons) explains the natural diversity of squalestatins and provides a tool for creating engineered analogues. rsc.org

The following tables summarize the findings from directed biosynthesis and in vitro enzymatic studies aimed at producing novel squalestatin analogues.

Table 1: Precursor-Directed Biosynthesis of Fluorinated Squalestatin Analogues

| Precursor Fed | Producing Organism | Resulting Analogue(s) | Reference(s) |

| Fluorinated benzoic acids | Phoma sp. | Series of novel fluorinated squalestatins | nih.gov |

Table 2: In Vitro Generation of Novel Squalestatin Analogues using Acyltransferase MfM4

| Enzyme | Squalestatin Core Substrate | Acyl-CoA Substrates | Resulting Analogue(s) | Reference(s) |

| MfM4 Acyltransferase | Squalestatin core | Various acyl-CoAs (chain lengths 2-10 carbons) | Novel squalestatin analogues with modified acyl side chains | rsc.orgrsc.org |

These directed biosynthesis and chemoenzymatic strategies represent powerful tools for overcoming the limitations of chemical synthesis and for exploring the structure-activity relationships of the squalestatin class of compounds. The ability to generate novel analogues, including potential variants of this compound, is crucial for the development of new therapeutic agents.

Chemical Synthesis and Derivatization Approaches for Squalestatin 2

Total Synthesis of the Squalestatin Bicyclic Core

The core structure of squalestatins, including squalestatin 2, is the 2,8-dioxabicyclo[3.2.1]octane system, which is common across the family. Several strategies have been developed for its stereoselective construction.

Various approaches have been employed for the stereoselective synthesis of the 2,8-dioxabicyclo[3.2.1]octane core. One prominent method involves the alkylation of lithiated dimethyl tartrate acetonide, which proceeds with high diastereoselectivity acs.org. This reaction, using homoallylic iodide, can yield diastereomerically pure alkylated tartrates with a 78% yield acs.org. Subsequent oxidation-hydrolysis steps provide an asymmetric entry to the β-hydroxy-α-ketoester motif, crucial for the core formation acs.org.

Another strategy utilizes a stereoselective carbonyl ylide formation-cycloaddition reaction. For instance, a Rh₂(OAc)₄-catalyzed tandem carbon ylide formation cycloaddition of a diazoketone with methyl glyoxylate (B1226380) has been shown to induce the desired regio- and stereochemical outcome, yielding cycloadducts in 75% yield acs.orgwikidata.org. This cycloadduct then undergoes acid-catalyzed rearrangement to furnish the 3,4,5-tricarboxylate-2,8-dioxabicyclo[3.2.1]octane core wikidata.org.

For the synthesis of Zaragozic acid C, a related squalestatin, a first-generation approach involved the simultaneous creation of C4 and C5 quaternary stereocenters through an Sn(OTf)₂-promoted aldol (B89426) coupling reaction between an α-keto ester and a silyl (B83357) ketene (B1206846) thioacetal derived from L- and D-tartaric acids. The bicyclic core structure was then constructed via acid-catalyzed internal ketalization under kinetically controlled conditions nih.govnih.gov. A second-generation strategy for Zaragozic acid C employed a tandem carbonyl ylide formation/1,3-dipolar cycloaddition approach nih.govnih.gov. Additionally, Sharpless asymmetric dihydroxylation has been used to control stereochemistry at four contiguous stereocenters (C3 to C6), leading to the 2,8-dioxabicyclo[3.2.1]octane core through an acid-mediated simultaneous acetonide deprotection-dithiane removal-ketalization procedure ebi.ac.uk.

Key synthetic steps and their reported yields for core construction are summarized in Table 1.

Table 1: Representative Yields for Key Steps in Squalestatin Bicyclic Core Construction

| Step Description | Reagents/Conditions | Compound/Intermediate | Yield (%) | Reference |

| Alkylation of lithiated tartrate acetonide | Homoallylic iodide | Alkylated tartrate | 78 | acs.org |

| Rh₂(OAc)₄-catalyzed carbonyl ylide cycloaddition | Diazoketone, methyl glyoxylate | Cycloadduct | 75 | acs.org |

| Acid-catalyzed rearrangement of cycloadduct | Acid catalyst | Bicyclic core | Not specified | wikidata.org |

| Sn(OTf)₂-promoted aldol coupling and acid-catalyzed internal ketalization | α-keto ester, silyl ketene thioacetal (from L/D-tartaric acids) | Bicyclic core | Not specified | nih.govnih.gov |

| Acid-mediated deprotection-dithiane removal-ketalization (after dihydroxylation) | Acid | Bicyclic core | High | ebi.ac.uk |

Following the construction of the bicyclic core, the elaboration of functional groups and the introduction of the specific side chains define the individual squalestatin compounds. For this compound, this involves the precise attachment and modification of its C1-alkyl and C6-acyl side chains.

A highly convergent synthesis involves the construction of the C1-C1′ bond by adding a fully functionalized C1 side chain anion to a bicyclic core precursor lactone, yielding lactols hodoodo.com. Subsequent mild acid-induced deprotection and ring closure provide the 2,8-dioxabicyclo[3.2.1]octane system, often as a mixture of C3 epimers. A two-step oxidation of the C3 alcohol to the acid, followed by esterification, can lead to the desired ester as a single diastereoisomer hodoodo.com.

In the total synthesis of Zaragozic acid A (Squalestatin S1), a related compound, a strategy involved converting the natural product into a simpler relay compound by sequentially removing two side chains from a tri-tert-butyl ester derivative. This relay compound could then be reassembled into the natural product acs.org. Specifically, the C6 acyl side chain was prepared using Evans asymmetric enolate methylation, achieving the desired 4S configuration. The C1 alkyl side chain was elaborated by adding a chiral α-alkoxyorganocerium reagent to an aldehyde intermediate, which, after further steps, led to the natural product acs.org.

Synthetic Methods for Squalestatin Analogues

Synthetic efforts have also focused on creating squalestatin analogues to investigate structure-activity relationships and potentially develop compounds with improved properties. Modifications typically target the C3 carboxylic acid and C6 ester moieties.

Modifications at the C3 carboxylic acid moiety of squalestatin analogues have been extensively studied. It has been observed that a number of modifications to the C3 carboxylic acid are well tolerated, provided the 4,6-dimethyloctenoate ester group at C6 is maintained researchgate.netnih.govnih.govlookchem.com. However, in analogues lacking the C6 ester group (referred to as H1 series), similar modifications to the C3 carboxyl group often lead to a significant loss of squalene (B77637) synthase (SQS) inhibitory activity researchgate.netlookchem.com.

For instance, decarboxylation at C3 results in a dramatic loss of SQS inhibitory activity lookchem.comacs.org. In contrast, C3-hydroxymethyl analogues in the S1 series (those with the C6 ester) have been shown to retain potent SQS inhibitory activities researchgate.netlookchem.com. Furthermore, replacing the C3 carboxylic acid with an isoelectronic heterocyclic functionality, such as a C3-(tetrazol-5-yl) group, can retain potent SQS inhibitory activity, mimicking the carboxylic acid function nih.gov. The C3-methyl ester derivative, however, is typically less active nih.gov.

Approaches for altering the C6 ester group often involve its synthesis and attachment to the core. For example, the C6 acyl side chain of Zaragozic acid A (Squalestatin S1) has been prepared from (S)-2-methylbutanol using Evans asymmetric enolate methylation to achieve the desired stereochemistry acs.org. The nature of this C6 side chain critically affects the in vitro SQS inhibitory activity, especially when other parts of the squalestatin molecule are modified lookchem.com. This suggests that the C6 ester is not merely a substituent but an integral part of the molecule's interaction with its target enzyme.

Chemoenzymatic Synthesis of Squalestatin Analogues

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering an attractive route for complex natural products and their analogues. For squalestatins, this approach has gained traction with the identification of their biosynthetic pathways.

A significant development in this area is the identification of the gene cluster responsible for Squalestatin S1 biosynthesis in Phoma sp. C2932 rsc.orgrsc.org. Within this cluster, an acyltransferase gene (MfM4) has been identified and expressed in E. coli. The MfM4 protein is responsible for loading acyl groups from coenzyme A (CoA) onto the squalestatin core as the final step of biosynthesis rsc.org.

Crucially, MfM4 exhibits broad substrate selectivity for its acyl CoA substrate, allowing for the in vitro synthesis of novel squalestatin analogues by providing different acyl-CoA precursors rsc.orgrsc.org. This enzymatic flexibility provides a powerful tool for generating diverse squalestatin analogues that might be challenging to synthesize purely chemically. While general chemoenzymatic methods for universal precursors have been explored acs.org, the specific enzymatic machinery identified in Phoma sp. C2932 offers a direct route to structurally varied squalestatin derivatives.

Molecular Mechanism of Action and Enzyme Target Identification of Squalestatin 2

Squalene (B77637) Synthase Inhibition: Detailed Biochemical Mechanism

Squalene synthase (SQS) is a membrane-bound enzyme located in the endoplasmic reticulum, catalyzing the first committed step in sterol synthesis. nih.govfrontiersin.orgmdpi.com It facilitates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, with presqualene diphosphate (B83284) (PSPP) as an intermediate. frontiersin.orgmdpi.comnih.gov

Squalestatin 2 acts as a potent inhibitor of SQS, effectively blocking the conversion of farnesyl pyrophosphate (FPP) to squalene. f1000research.compnas.orgnih.gov This inhibition is crucial because SQS directs the flow of FPP, a key metabolite, into either the sterol or non-sterol branches of the mevalonate (B85504) pathway. frontiersin.org By inhibiting SQS, this compound leads to a rapid decrease in sterol biosynthesis and a parallel accumulation of farnesol, the dephosphorylated form of the SQS substrate. nih.gov

This compound functions as a competitive inhibitor of squalene synthase. asm.orgnih.gov Its bicyclic, highly acidic core is believed to mimic the farnesyl pyrophosphate (FPP) substrate or the stable intermediate presqualene pyrophosphate (PSPP). asm.orgsigmaaldrich.comnih.govnih.gov This mimicry allows this compound to bind to the active site of SQS, thereby preventing the enzyme from catalyzing its natural reaction. sigmaaldrich.comnih.gov Some studies suggest that squalestatin A acts as a mechanism-based irreversible inactivator of SQS, exhibiting time-dependent inhibition and saturation kinetics. nih.gov

Divalent cations, particularly magnesium (Mg²⁺), play an essential role in the catalysis performed by squalene synthase. frontiersin.orgmdpi.comnih.govnih.gov These cations are required to stabilize the two phosphate (B84403) groups in FPP at the hydrophilic end of the enzyme's inner channel, facilitating the head-to-head condensation reaction. mdpi.comnih.gov SQS is a divalent metal-ion-dependent enzyme, and the presence of Mg²⁺ or Mn²⁺ is critical for its catalytic activity, including substrate binding, condensation, intermediate formation, and translocation. nih.gov

Squalene synthase possesses a large central cavity formed by antiparallel alpha helices, which constitutes its catalytic site. frontiersin.org Within this cavity, two aspartate-rich regions (DXXXD motifs, e.g., 80DTLED84 and 219DYLED223 in human SQS) are located on opposite walls and are crucial for binding prenyl phosphates by coordinating Mg²⁺ ions. frontiersin.orgnih.gov These aspartate-rich regions are highly conserved across various species. nih.gov Other key amino acid residues, such as Tyr and Phe, are also essential for SQS function, with their aromatic rings postulated to stabilize carbocation intermediates during the reaction. researchgate.net Molecular docking studies have identified residues like His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, and Asp172 as interacting with squalestatin analogs within the binding site of dehydrosqualene synthase (a related enzyme). researchgate.netscience.gov The binding of zaragozic acid A (squalestatin A) to human SQS induces local conformational changes in the substrate binding site. nih.gov

Here is a table summarizing key characteristics of Squalene Synthase and its interaction with this compound:

| Characteristic | Description |

| Enzyme Name | Squalene Synthase (SQS) |

| EC Number | 2.5.1.21 frontiersin.org |

| Cellular Location | Smooth Endoplasmic Reticulum membrane frontiersin.orgmdpi.com |

| Catalyzed Reaction | Reductive dimerization of two Farnesyl Pyrophosphate (FPP) molecules to Squalene via Presqualene Diphosphate (PSPP) frontiersin.orgmdpi.comnih.gov |

| Cofactor Requirement | NADPH nih.govfrontiersin.orgnih.gov |

| Divalent Cation Requirement | Mg²⁺ or Mn²⁺ mdpi.comnih.govnih.gov |

| Key Active Site Motifs | Aspartate-rich regions (DXXXD) frontiersin.orgnih.gov |

| This compound Mechanism | Competitive inhibition, mimicking FPP or PSPP asm.orgsigmaaldrich.comnih.gov |

| Inhibitor Binding Effect | Induces local conformational change in substrate binding site nih.gov |

Off-Target Interactions and Alternative Enzyme Inhibition

While this compound is primarily known for its potent and specific inhibition of squalene synthase, f1000research.com some studies have explored its potential for off-target interactions.

Studies have indicated that squalestatin, in addition to its specific inhibition of SQS, can also exhibit mild inhibition of mammalian prenyltransferases, particularly protein farnesyl transferase (PFT). f1000research.com PFT, also known as farnesyl-protein transferase (FPTase), is an enzyme that catalyzes the attachment of a farnesyl lipid group to proteins like the oncogenic H-Ras protein, a crucial step for their membrane localization and activity. tno.nlmedchemexpress.com In vitro studies have shown that squalestatin can inhibit PFT with an IC₅₀ value of 216 nM. f1000research.com However, it's important to note that while some zaragozic acids (squalestatins) were identified as FPTase inhibitors in vitro, they were not active in inhibiting Ras processing in vivo in fibroblast assays, suggesting a weaker or less significant effect in a cellular context compared to other FPTase inhibitors. nih.gov The inhibitory potency of farnesyl pyrophosphate analogues, including squalestatin, on PFT can vary, indicating that specific analogues might be developed for selective inhibition of different processes. nih.gov

Phytoene (B131915) Synthase (PSY) Inhibition in Carotenoid Biosynthesis

Phytoene synthase (PSY) is a key enzyme in the carotenoid biosynthesis pathway, responsible for the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene, the initial C40 carotenoid skeleton researchgate.netnih.gov. This compound has been shown to inhibit PSY, particularly in organisms such as the malaria parasite Plasmodium falciparum and the enterobacterium Erwinia uredovora wikipedia.orgresearchgate.netnih.govwikidata.org.

In P. falciparum, the inhibition of PSY by this compound leads to a reduction in phytoene biosynthesis and is associated with the killing of parasites during their intraerythrocytic cycle researchgate.netnih.gov. Overexpression of PSY in P. falciparum results in increased phytoene and phytofluene (B1236011) biosynthesis, conferring a squalestatin-resistant phenotype, which strongly suggests that PSY is a primary target of this compound in these parasites researchgate.netnih.gov. This inhibitory action underscores the potential of targeting carotenoid biosynthesis as a novel antimalarial strategy, given that carotenoids are biosynthesized by P. falciparum but not by mammalian cells researchgate.netnih.gov.

The inhibition of PSY by this compound is thought to be due to similar catalytic mechanisms shared between PSY and squalene synthase, both of which involve the conversion of two pyrophosphate molecules researchgate.net.

Dehydrosqualene Synthase (CrtM) Inhibition in Bacterial Virulence Factor Synthesis

Dehydrosqualene synthase (CrtM), also known as diapophytoene synthase, is an enzyme crucial for the synthesis of staphyloxanthin, a golden carotenoid pigment produced by Staphylococcus aureus. Staphyloxanthin provides S. aureus with antioxidant properties, enabling the bacterium to survive within the host cell by resisting reactive oxygen species and host neutrophil-based killing.

This compound and its analogs have been shown to inhibit CrtM. This inhibition is significant because CrtM shares structural similarities with human squalene synthase, making it a viable drug target for anti-virulence therapy against S. aureus. Molecular docking studies have identified specific target residues within the CrtM enzyme that interact with this compound inhibitors, including His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, and Asp172. By inhibiting CrtM, this compound can disrupt staphyloxanthin biosynthesis, thereby increasing the susceptibility of S. aureus to immune clearance and potentially offering a novel approach to combating multidrug-resistant bacterial infections.

Cellular and Subcellular Effects Influencing Biological Activity

Beyond its direct enzymatic inhibition, this compound exerts profound effects on cellular and subcellular processes, particularly those involving membrane organization and intracellular trafficking, primarily due to its impact on cholesterol levels.

Modulation of Lipid Raft Localization and Membrane Organization

Lipid rafts are dynamic, cholesterol-rich, and tightly packed microdomains within cell membranes that serve as organizing centers for various cellular processes, including signal transduction and membrane trafficking. This compound, by inhibiting cholesterol synthesis, significantly reduces neuronal cholesterol levels. This reduction in cholesterol leads to the dispersal and redistribution of proteins from within lipid rafts into the bulk cell membrane.

The disruption of lipid rafts by this compound alters membrane organization and fluidity. For instance, treatment with this compound results in less of the neurotoxic prion peptide MoPrP105-132 and amyloid-beta (Aβ42) being found within detergent-resistant membranes (lipid rafts). This modulation of lipid raft localization is critical for the proper functioning of various membrane-associated proteins and signaling pathways.

Influence on Intracellular Trafficking Pathways

This compound treatment has been shown to alter the intracellular trafficking pathways of various molecules, particularly those that typically utilize cholesterol-dependent, non-classical endosomal routes. For example, in neuroblastoma cells, the neurotoxic prion peptide MoPrP105-132 normally traffics via a non-classical endosomal pathway to the Golgi and endoplasmic reticulum (ER). However, upon this compound treatment, MoPrP105-132 is rerouted away from the Golgi/ER and into degradative lysosomes. This shift in trafficking is associated with increased cell survival, suggesting that the neurotoxicity of such peptides is dependent on their specific intracellular trafficking pathways.

Similarly, this compound influences the trafficking of Aβ42. In untreated neurons, Aβ42 is targeted to lipid rafts and traffics via a pathway that avoids lysosomes, leading to slow degradation. Treatment with this compound reduces the amount of Aβ42 in rafts, increases its presence in lysosomes, and significantly reduces its half-life, thereby enhancing its degradation. This indicates that this compound can redirect intracellular cargo towards degradative pathways by affecting lipid raft integrity.

Impact on Downstream Signaling Cascades (e.g., Prostaglandin (B15479496) E2 Production)

The modulation of lipid raft localization and membrane organization by this compound has a direct impact on downstream signaling cascades. Lipid rafts serve as platforms for the assembly of signaling molecules, facilitating interactions necessary for signal transduction.

This compound treatment has been shown to reduce the co-localization between neurotoxic peptides (like MoPrP105-132) and key signaling enzymes such as cytoplasmic phospholipase A2 (cPLA2) and cyclo-oxygenase-1 (COX-1). These enzymes are involved in the production of prostaglandins, including Prostaglandin E2 (PGE2), which are bioactive lipids associated with neuronal injury and inflammation.

Research findings indicate that this compound significantly reduces the production of PGE2. For instance, in neurons, this compound reduced platelet-activating factor (PAF)-induced PGE2 production. This reduction in PGE2 production, stemming from the altered localization and activity of cPLA2 and COX-1 due to lipid raft disruption, is a key mechanism by which this compound can exert neuroprotective effects.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Analysis of Squalestatin 2 and Derivatives

Core Structure Requirements for Inhibitory Potency

The central to the squalestatin family's inhibitory potency is the highly substituted 2,8-dioxabicyclo[3.2.1]octane ring system. This bicyclic core is highly oxygenated, featuring carboxylic acid groups at C-3, C-4, and C-5, and hydroxyl groups at C-4 and C-7. psu.edu This core is believed to mimic the pyrophosphate moiety of the natural substrates, farnesyl diphosphate (B83284) (FPP, PubChem CID: 135456747) and presqualene diphosphate (PSPP, PubChem CID: 123019), thereby enabling potent binding to the active site of squalene (B77637) synthase. lookchem.com The presence of six contiguous chiral carbon atoms within this core further underscores its structural complexity and importance for specific enzyme recognition and inhibition. jst.go.jp Modifications to this core, particularly the removal of the C-4 hydroxyl group or decarboxylation at C-3, can significantly impact inhibitory activity, especially in analogues lacking the C-6 ester group. lookchem.comacs.org

Functional Group Contributions: The C-3 Carboxylic Acid System

The carboxylic acid system at C-3 plays a crucial role in the inhibitory profile of squalestatins. SAR studies have investigated the impact of modifications at this position on squalene synthase inhibition.

The effect of modifications at the C-3 carboxylic acid group on SQS inhibition is highly dependent on the presence or absence of the C-6 ester moiety, distinguishing between the "S1 series" (containing the 4,6-dimethyloctenoate ester at C-6, exemplified by Squalestatin 1) and the "H1 series" (lacking the C-6 ester). lookchem.comnih.govacs.org

In the S1 series, a number of modifications to the C-3 carboxylic acid are well tolerated, allowing for the retention of potent SQS inhibitory activity. lookchem.comnih.govacs.org For instance, C-3 hydroxymethyl analogues in the S1 series have been shown to retain potent SQS inhibitory activities. lookchem.com However, in the H1 series, where the C-6 ester group is absent, similar modifications to the C-3 carboxyl group lead to a significant loss of activity. Decarboxylation at C-3 in the H1 series, for example, results in a dramatic reduction in SQS inhibitory activity. lookchem.comacs.org This highlights a critical interplay between the C-3 carboxyl group and the C-6 ester, where the latter can compensate for certain modifications at C-3.

The following table illustrates the differential effects of C-3 modifications on SQS inhibition, based on studies primarily conducted with Squalestatin 1 (S1) and its H1 analogues, which provide insights applicable to the squalestatin class including Squalestatin 2.

Table 1: Effect of C-3 Modifications on Squalene Synthase Inhibition (Illustrative Data based on Squalestatin 1 Series)

| Compound Type (Analogue of Squalestatin 1) | C-6 Ester Presence | C-3 Modification | Effect on SQS Inhibitory Activity | In Vivo Efficacy (Cholesterol Lowering) |

| S1 Series (e.g., Squalestatin 1) | Present | Carboxylic Acid | Potent | Good researchgate.net |

| S1 Series (e.g., C-3 hydroxymethyl analogue) | Present | Hydroxymethyl | Potent lookchem.com | Shorter duration, requires higher dosing nih.gov |

| H1 Series (des-C6-ester analogue) | Absent | Carboxylic Acid | Potent (parent H1) | - |

| H1 Series (e.g., C-3 decarboxy analogue) | Absent | Decarboxylated | Dramatic loss of activity lookchem.comacs.org | Marginal effect acs.org |

Side Chain Dependencies: The C-6 Ester Moiety

Beyond the core bicyclic system and the C-3 carboxylic acid, the side chains, particularly the C-6 ester moiety, are crucial determinants of this compound's activity.

The C-6 ester group, specifically the 4,6-dimethyloctenoate ester found in Squalestatin 1 (S1 series) and its analogues, significantly influences both in vitro enzyme inhibition and in vivo efficacy. Its presence allows for greater tolerance of modifications in other parts of the squalestatin molecule, such as at C-3 or C-4, while maintaining potent SQS inhibitory activity. lookchem.comacs.orgnih.govacs.org This suggests that the C-6 ester side chain plays a critical role in the binding mode or conformational stability required for effective enzyme interaction.

However, the C-6 ester also impacts the in vivo duration of action. Analogues of Squalestatin 1 modified at C-3, even if retaining good in vitro potency (when the C-6 ester is present), often exhibit a shorter duration of effect in vivo. This is reflected in their substantially reduced ability to lower serum cholesterol levels in animal models like marmosets. acs.orgnih.gov For example, the C-3 hydroxymethyl analogue of Squalestatin 1 showed significant cholesterol lowering only with frequent dosing, indicating a reduced in vivo half-life or sustained action compared to the parent compound. nih.gov

Table 2: Influence of C-6 Ester on In Vivo Efficacy (Illustrative Data based on Squalestatin 1 Series)

| Compound Type (Analogue of Squalestatin 1) | C-6 Ester Presence | In Vivo Duration of Action | Serum Cholesterol Lowering |

| Squalestatin 1 (S1) | Present | Profound and extended psu.edu | Significant (up to 75%) psu.eduresearchgate.net |

| C-4 deoxyS1 | Present | Shorter lookchem.comacs.org | Good acs.org |

| C-3 decarboxyS1 | Present | Shorter lookchem.comacs.org | Marginal acs.org |

| H1 Series (des-C6-ester analogue) | Absent | Not applicable (poor in vitro activity for modified H1) | - |

Squalestatins, including this compound, possess two key lipophilic side chains: the C-1 alkyl side chain and the C-6 acyl side chain. These chains are crucial for their interaction with the hydrophobic pockets within the squalene synthase active site. nih.gov

The C-6 acyl side chain, an α,β-unsaturated ester chain, binds to a specific hydrophobic region (the C site) within the human SQS enzyme. This site presents a spacious cavity that can accommodate various binding patterns of the C-6 acyl unit. nih.gov The length and nature of this chain are critical for potency; for instance, C-6 short chain derivatives of Zaragozic Acid A (Squalestatin 1) have been observed to retain only 2-15% of the original SQS inhibitory activity. nih.gov

Comparative Analysis of Squalestatin Analogues (e.g., Squalestatin 1 vs. This compound vs. Squalestatin 3)

The squalestatin family comprises several structurally related compounds that exhibit potent and selective inhibition of squalene synthase. Squalestatins 1, 2, and 3 are among the most studied members, sharing a common highly functionalized bicyclic core, specifically the 2,8-dioxabicyclo[3.2.1]octane moiety. researchgate.netnih.gov This core structure is believed to mimic the diphosphate intermediate in the squalene synthase reaction. lookchem.com The primary structural variations among different squalestatins occur at their 1-alkyl and 6-O-acyl side chains. nih.gov

Core Structural Features and Their Role in Activity: The highly functionalized bicyclic core, described as [1S-(1α, 3α, 4β, 5α, 6α, 7β]-4,6,7-trihydroxy-2,8-dioxabicyclo-[3.2.1]octane-3,4,5-tricarboxylic acid, is fundamental to the inhibitory activity of squalestatins. nih.gov Research into the Structure-Activity Relationship (SAR) of these compounds has revealed several critical functional groups:

C-5 Carboxylic Acid: The carboxylic acid group at the C-5 position of the bicyclic core is essential for potent squalene synthase inhibitory activity. lookchem.com

C-3 and C-4 Carboxylic Acids: In the Squalestatin 1 series, the carboxylic acid groups at C-3 or C-4 are not strictly required for potent SQS inhibitory activity to be retained. lookchem.com However, modifications such as monomethyl esters at C-3 and C-4 in related analogues (e.g., H1 series) can lead to reduced enzyme inhibitory activity compared to their parent tricarboxylic acid counterparts. lookchem.com Conversely, C-3 hydroxymethyl analogues in the Squalestatin 1 series have been shown to retain potent SQS inhibitory activities. lookchem.com

Comparative Inhibitory Potency: Squalestatins 1, 2, and 3 are all potent inhibitors of squalene synthase from various sources, including rat liver and Nicotiana tabacum (tobacco). nih.gov Their inhibitory potencies, typically expressed as IC50 values, demonstrate their efficacy at nanomolar concentrations. medchemexpress.comnih.gov

The following table provides a comparative overview of the IC50 values for Squalestatin 1, this compound, and Squalestatin 3 against squalene synthase, utilizing different substrates:

Table 1: Comparative IC50 Values for Squalestatins 1, 2, and 3 against Squalene Synthase

| Compound | Substrate ([1-14C]IPP) IC50 (nM) researchgate.net | Substrate ([2-14C]FPP) IC50 (nM) researchgate.net | Rat Liver SQS IC50 (nM) medchemexpress.com | Tobacco SQS IC50 (nM) medchemexpress.com |

| Squalestatin 1 | 21.5 | 15.2 | 12 ± 5 (range 4-22) nih.gov | Not specified |

| This compound | 20.8 | 15.1 | 5 | 4 |

| Squalestatin 3 | 3.9 | 5.9 | Not specified | Not specified |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity.

Preclinical Biological Activity and Potential Applications of Squalestatin 2

Antimicrobial Efficacy Studies

Squalestatin 2, as part of the broader squalestatin class, demonstrates notable antimicrobial properties, particularly against fungal and bacterial pathogens. These effects are often mediated through the inhibition of squalene (B77637) synthase, an enzyme crucial for sterol biosynthesis in fungi and carotenoid pigment production in certain bacteria.

Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans)

The squalestatins, including Squalestatin 1 (also known as zaragozic acid A), are recognized as potent inhibitors of squalene synthase in mammalian and fungal systems, exhibiting broad-spectrum in vitro antifungal activity. researchgate.netresearchgate.net Specifically, against the pathogenic fungus Candida albicans, squalestatins effectively inhibit squalene synthase (Erg9p), an enzyme vital for the biosynthesis of ergosterol (B1671047), a primary sterol in fungal cell membranes. researchgate.net This inhibition disrupts the integrity and function of the fungal membrane, leading to fungicidal or fungistatic effects. researchgate.net

Table 1: Summary of Antifungal Activity of Squalestatins

| Target Organism | Target Enzyme | Mechanism of Action | Observed Effect | References |

| Candida albicans | Squalene Synthase | Inhibition of ergosterol biosynthesis | Broad-spectrum antifungal activity | researchgate.netresearchgate.net |

| Various Fungi | Squalene Synthase | Disruption of fungal cell membrane integrity/function | Broad-spectrum antifungal activity | researchgate.netresearchgate.net |

Antibacterial Activity against Staphylococcus aureus through Virulence Factor Inhibition

Squalestatin analog 2 (PubChem CID 460617) has been investigated for its potential antibacterial activity, specifically against Staphylococcus aureus, by targeting virulence factors. researchgate.net Molecular docking studies have shown that Squalestatin analog 2 can bind to dehydrosqualene synthase (CrtM) in S. aureus. researchgate.net The CrtM enzyme is essential for the synthesis of staphyloxanthin, a golden carotenoid pigment that provides S. aureus with antioxidant properties, contributing to its survival within the host and combating antimicrobial resistance. researchgate.net

Targeting staphyloxanthin biosynthesis is a promising strategy for anti-virulence therapy, as its inhibition can render the bacterium more susceptible to host immune defenses and oxidative stress. researchgate.netnih.gov Studies suggest that Squalestatin analog 2 possesses a promising binding affinity for the S. aureus CrtM enzyme, indicating its potential as a lead candidate for developing anti-virulence agents. researchgate.net Inhibition of staphyloxanthin can lead to increased sensitivity of S. aureus to oxidants and human whole blood, and can also reduce biofilm formation. nih.govfrontiersin.org

Table 2: Potential Antibacterial Mechanism of this compound against Staphylococcus aureus

| Target Pathogen | Target Enzyme/Pathway | Mechanism of Action | Observed/Predicted Effect | References |

| Staphylococcus aureus | Dehydrosqualene Synthase (CrtM) | Inhibition of staphyloxanthin pigment biosynthesis | Reduced virulence, increased susceptibility to host defenses | researchgate.net |

Antiparasitic Research

Squalestatin has also shown promise in antiparasitic research, particularly against Plasmodium falciparum, the causative agent of malaria.

Antimalarial Activity against Plasmodium falciparum and Carotenoid Biosynthesis Pathway

Squalestatin acts as an inhibitor of phytoene (B131915) synthase (PSY), a crucial enzyme in the carotenoid biosynthesis pathway of Plasmodium falciparum. researchgate.netnih.govnih.gov Carotenoids are polyisoprenoid compounds synthesized by P. falciparum but not by mammalian cells, making their biosynthetic pathway an attractive drug target. researchgate.netnih.gov The plasmodial enzyme is a bifunctional enzyme, also exhibiting octaprenyl pyrophosphate synthase (OPP) activity, which is involved in isoprenoid chain elongation. researchgate.netnih.gov

Squalestatin effectively reduces the biosynthesis of phytoene, the initial C40 carotenoid skeleton, and leads to the killing of parasites during their intraerythrocytic cycle. nih.gov Further evidence supporting PSY as the primary target comes from studies where PSY-overexpressing parasites exhibited a squalestatin-resistant phenotype. nih.gov This demonstrates a direct link between squalestatin's inhibitory action on PSY and its antimalarial efficacy. nih.gov

Table 3: Antimalarial Activity of Squalestatin against Plasmodium falciparum

| Target Pathogen | Target Enzyme/Pathway | Mechanism of Action | Observed Effect | References |

| Plasmodium falciparum | Phytoene Synthase (PSY) / Carotenoid Biosynthesis Pathway | Inhibition of phytoene biosynthesis | Reduced carotenoid production, parasite killing during intraerythrocytic cycle | researchgate.netnih.govnih.gov |

Neurodegenerative Disease Models

Beyond its antimicrobial and antiparasitic effects, squalestatin has been explored in the context of neurodegenerative diseases, specifically for its ability to inhibit prion protein formation.

Inhibition of Prion Protein (PrPSc) Formation in Neuronal Cell Cultures

Squalestatin, acting as a squalene synthase inhibitor, has been shown to reduce the formation of the pathogenic prion protein (PrPSc) in various prion-infected neuronal cell lines, including ScN2a, SMB, and ScGT1 cells. frontiersin.orgresearchgate.netnih.govcapes.gov.br A key aspect of its mechanism involves reducing the cellular cholesterol content. researchgate.netnih.govcapes.gov.br Cholesterol plays a pivotal role in prion disease progression, with elevated cholesterol levels observed in prion-infected neurons. frontiersin.orgresearchgate.net

Treatment with squalestatin leads to a redistribution of the normal cellular prion protein (PrPC) away from Triton X-100 insoluble lipid rafts. nih.govcapes.gov.br These effects are dose-dependent, effective at nanomolar concentrations, and can be partially reversed by the addition of cholesterol, highlighting the cholesterol-sensitive nature of PrPSc formation. nih.govcapes.gov.br Furthermore, squalestatin treatment rendered uninfected neurons resistant to the toxic effects induced by PrP peptides or partially purified prion preparations. nih.govcapes.gov.br The protective effect was also correlated with a reduction in prostaglandin (B15479496) E2 production, which is associated with neuronal injury in prion disease. nih.govcapes.gov.br Additionally, squalestatin has been observed to reduce the association between a synthetic PrP peptide (MoPrP105-132) and enzymes like cytoplasmic phospholipase A2 (cPLA2) and cyclo-oxygenase-1 (COX-1), which are implicated in prion neurotoxicity.

Table 4: Effect of Squalestatin on Prion Protein Formation

| Target/Model | Mechanism of Action | Observed Effect | Concentration/Conditions | References |

| Prion-infected neuronal cell lines (ScN2a, SMB, ScGT1) | Inhibition of squalene synthase, reduced cellular cholesterol content | Reduced PrPSc formation, redistribution of PrPC from lipid rafts | Nanomolar concentrations | frontiersin.orgresearchgate.netnih.govcapes.gov.br |

| Uninfected neurons | Reduced cholesterol, decreased prostaglandin E2 production | Protection against PrP-induced neurotoxicity | Dose-dependent, reversible by cholesterol | nih.govcapes.gov.br |

Protection against Prion-Induced Neurotoxicity and Altered Peptide Trafficking

Squalestatin has demonstrated protective effects against prion-induced neurotoxicity, a critical aspect in understanding and potentially combating neurodegenerative prion diseases. Prion diseases are characterized by the conversion of the normal cellular prion protein (PrPC) into misfolded, disease-associated isoforms (PrPSc), the accumulation of which is linked to neurodegeneration nih.gov.

Studies have shown that squalestatin, by inhibiting cholesterol production, reduces the cholesterol content of cells and prevents the accumulation of PrPSc in prion-infected cell lines nih.gov. This effect is dose-dependent and can be partially reversed by the addition of cholesterol nih.gov. Furthermore, squalestatin treatment leads to a redistribution of PrPC away from Triton X-100 insoluble lipid rafts, which are cholesterol-rich membrane microdomains nih.gov.

In the context of altered peptide trafficking, squalestatin has been shown to modify the intracellular trafficking of neurotoxic prion peptides, such as MoPrP105-132. Normally, MoPrP105-132 co-localizes with lipid raft markers and traffics via a non-classical endosomal pathway to the Golgi and endoplasmic reticulum (ER), avoiding classical endosomal trafficking to lysosomes nih.govresearchgate.net. During this process, MoPrP105-132 interacts closely with signaling enzymes like cytoplasmic phospholipase A2 (cPLA2) and cyclo-oxygenase-1 (COX-1), which are implicated in prion neurotoxicity nih.govresearchgate.net.

Treatment with squalestatin reduces neuronal cholesterol levels, causing the redistribution of MoPrP105-132 out of lipid rafts nih.govresearchgate.net. In squalestatin-treated cells, MoPrP105-132 is rerouted away from the Golgi/ER and into degradative lysosomes nih.govresearchgate.net. This altered trafficking is accompanied by increased cell survival, suggesting that the neurotoxicity of this PrP peptide is dependent on its trafficking to specific organelles where it activates particular signal transduction pathways nih.govresearchgate.net. Squalestatin treatment also significantly reduces the association between MoPrP105-132 and cPLA2/COX-1 nih.gov.

Table 1: Impact of Squalestatin on MoPrP105-132 Trafficking and Association

| Parameter | Untreated Cells | Squalestatin-Treated Cells |

| MoPrP105-132 Localization | Lipid rafts, Golgi/ER | Rerouted out of lipid rafts, into lysosomes |

| Association with cPLA2 | 38% ± 7 | 13% ± 4 (significantly reduced) nih.gov |

| Association with COX-1 | 70% ± 5 | 5% ± 5 (significantly reduced) nih.gov |

| Neurotoxicity | Observed | Prevented nih.gov |

Modulation of Plant Secondary Metabolite Biosynthesis

Squalestatin has been investigated for its ability to modulate the biosynthesis of secondary metabolites in plants, particularly in the context of enhancing the production of valuable compounds like Taxol and baccatin (B15129273) III.

Enhancement of Taxol and Baccatin Production in Cell Suspension Cultures (e.g., Taxus baccata)

Application of squalestatin has been shown to significantly increase the yields of Taxol (paclitaxel) and baccatin III in cell suspension cultures of Taxus baccata (yew) tubitak.gov.trresearchgate.nettubitak.gov.tr. For instance, concentrations of 0.1 and 1 µM squalestatin stimulated baccatin III content by 1.99 and 1.64 times, respectively, compared to controls tubitak.gov.tr. Similarly, a notable increase in Taxol content was observed at both concentrations (0.1 and 1 µM), with yields of 2.47 and 1.87 mg/L, respectively, compared to controls tubitak.gov.tr. The increased yields of these taxanes were correlated with the upregulated expression of key genes involved in their biosynthetic pathway, including ts, dbat, bapt, and dbtnbt tubitak.gov.trresearchgate.nettubitak.gov.tr.

Table 2: Squalestatin's Effect on Taxol and Baccatin III Production in Taxus baccata Cell Cultures

| Squalestatin Concentration (µM) | Fold Increase in Baccatin III Production | Taxol Production (mg/L) |

| Control | 1.00 | Baseline |

| 0.1 | 1.99 tubitak.gov.tr | 2.47 tubitak.gov.tr |

| 1 | 1.64 tubitak.gov.tr | 1.87 tubitak.gov.tr |

Investigation of Underlying Signaling Pathways (e.g., H2O2 and Jasmonate Pathways)

The enhancement of secondary metabolite production by squalestatin in Taxus baccata cell cultures is mediated through specific signaling pathways, notably involving hydrogen peroxide (H2O2) and jasmonate (JA) tubitak.gov.trresearchgate.netresearchgate.net. Treatment with squalestatin initially induces H2O2 production in Taxus baccata cell suspension cultures, with both 0.1 and 1 µM concentrations stimulating H2O2 production by 1.5 times over the control within one day tubitak.gov.tr. The occurrence of oxidative stress in elicited cells, confirmed by positive correlations between H2O2 and gene expression as well as taxane (B156437) accumulation, suggests H2O2 acts as a key signaling component in upregulating taxane production tubitak.gov.trresearchgate.net.

Furthermore, squalestatin-induced secondary metabolite production is mediated through a JA-dependent signaling pathway tubitak.gov.trresearchgate.net. H2O2-mediated lipid peroxidation can initiate the octadecanoid pathway, leading to the biosynthesis of jasmonate, which is known to induce plant secondary metabolites tubitak.gov.trresearchgate.net. Studies have shown that elicitor-induced JA is directly mediated by H2O2 and acts as a downstream signal molecule in the stimulation of taxane production in T. baccata cells tubitak.gov.tr. Squalestatin has been reported to induce accumulation of H2O2 and endogenous methyl jasmonate (MeJ) while suppressing squalene synthase activity, correlating with the overexpression of key genes and a significant increase in taxane production plos.org.

Interaction with Cationic Species and Membrane Systems

Squalestatin exhibits notable interactions with cationic species and model membrane systems, which may contribute to its biological activities.

Interaction with Model Membrane Systems

Beyond its affinity for cations, squalestatin-1 readily inserts into negatively-charged sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a model for membrane systems psu.edursc.org. This insertion into model membranes is considered a feature that may be relevant to the biological activity of squalestatins psu.edu. The ability of squalestatin to interact with and insert into membrane systems suggests a mechanism by which it might exert its effects on cellular processes, potentially by influencing membrane integrity, fluidity, or the localization of membrane-associated proteins and lipids.

Advanced Methodologies and Computational Studies in Squalestatin Research

In Vitro Enzyme Assays and Kinetic Characterization

In vitro enzyme assays are fundamental for quantifying the inhibitory potency of compounds like Squalestatin 2 and characterizing their kinetic behavior. This compound has been identified as a potent inhibitor of squalene (B77637) synthase (SQS), an enzyme that catalyzes the first committed step in sterol biosynthesis by mediating the reductive head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene via presqualene diphosphate (B83284) (PSPP). guidetopharmacology.org

Studies have demonstrated this compound's effectiveness with very low half-maximal inhibitory concentration (IC₅₀) values. For instance, this compound exhibits IC₅₀ values of 5 nM in rat liver and 4 nM in tobacco, indicating its high potency across different biological systems. wikipedia.orgh-its.orgnih.gov This potent inhibition suggests that this compound acts as a competitive inhibitor of squalene synthase, likely by mimicking the farnesyl-PP substrate or the stable intermediate presqualene-PP with its bicyclic, highly acidic core. nih.gov

Kinetic characterization typically involves monitoring the formation of squalene from radiolabeled FPP, allowing for the determination of kinetic parameters such as the Michaelis-Menten constant (K_m) and maximum velocity (V_max). uni.luwikipedia.org Beyond SQS, in vitro kinetic studies have also explored the activity of domains from the squalestatin tetraketide synthase (SQTKS), an enzyme involved in the biosynthesis of squalestatin itself. For example, the dehydratase (DH) domain of SQTKS has been investigated using synthetic substrates, revealing its stereochemical course and substrate selectivity. mitoproteome.orgmetabolomicsworkbench.org These detailed kinetic analyses are crucial for understanding the precise mechanisms of enzyme inhibition and biosynthesis.

Table 1: In Vitro Inhibitory Potency of this compound against Squalene Synthase

| Enzyme Source | IC₅₀ (nM) | Reference |

| Rat Liver | 5 | wikipedia.orgh-its.orgnih.gov |

| Tobacco | 4 | wikipedia.orgh-its.orgnih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a vital role in complementing experimental data, providing atomic-level insights into ligand-receptor interactions, binding stability, and structure-activity relationships. These methods are frequently employed in the drug discovery process to predict and optimize potential inhibitors.

Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating the binding affinity and identifying key interacting residues. In the context of this compound, molecular docking studies have been performed to understand its interactions with enzymes like Staphylococcus aureus dehydrosqualene synthase (CrtM). CrtM is particularly relevant as it shares structural similarities with human squalene synthase, making it a valuable model for studying SQS inhibitors.

Specifically, Squalestatin analog 2 (PubChem CID: 460617) has been docked with CrtM (PDB IDs: 2ZCQ, 2ZCO). These studies utilized software such as Scigress Explorer Ultra 7.7, Discovery Studio 2.0, and Schrodinger's Maestro Induced Fit Docking (IFD) module to analyze the binding modes. The analyses revealed that prominent target residues involved in hydrogen bond formation with squalestatin analogs include His18, Arg45, Asp48, Asp52, Tyr129, Gln165, Asn168, and Asp172. Docking scores and binding affinities, such as a binding affinity of -8.027 kcal/mol for a related compound, provide quantitative measures of the predicted interaction strength.

Molecular dynamics (MD) simulations are powerful tools used to investigate the structural, dynamical, and thermodynamical properties of molecular systems, including protein-ligand complexes. These simulations allow researchers to observe the dynamic behavior of a ligand within an enzyme's binding pocket over time, assessing binding stability and conformational changes.

For Squalestatin research, MD simulations have been applied to study the stability of squalestatin analogs when bound to the CrtM enzyme. For instance, docked complexes of squalestatin analog 20 and other squalestatin analogs with CrtM were subjected to 100 ns MD simulations. The stability of these molecular contacts was further analyzed by calculating binding free energies (ΔG) using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses from MD simulations also support the stability of top-scoring derivatives within the enzyme's binding pocket, confirming their potential as inhibitors.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that establishes mathematical models correlating the chemical structure of a molecule with its biological activity. QSAR models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding the rational design and optimization of drug candidates.

While specific QSAR models solely for this compound were not detailed in the provided search results, QSAR approaches have been broadly applied in conjunction with molecular docking and MD simulations to study squalene synthase inhibitors, including squalestatin analogs. These analyses help identify key structural features that contribute to inhibitory potency, allowing for the prediction of activity for unsynthesized compounds and streamlining the drug discovery process.

In silico prediction encompasses a range of computational methods used to forecast various biological and physicochemical properties of compounds, reducing the need for extensive experimental testing. For squalestatin research, these methods are crucial for evaluating drug-like properties and potential interactions.

Pre-ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, a common in silico prediction, has been conducted for squalestatin analogs to systematically evaluate their physicochemical and medicinal chemistry properties. This type of analysis provides insights into how a compound might behave in a biological system, including its potential bioavailability and interactions with target enzymes. Such predictions are vital for identifying promising lead candidates with favorable properties for further development.

Future Research Directions and Translational Potential Preclinical Focus

Rational Design and Synthesis of Next-Generation Squalestatin Analogues with Improved Specificity

The rational design and synthesis of novel Squalestatin analogues represent a key area of future research. Squalestatins, including Squalestatin 2, are known to inhibit squalene (B77637) synthase (SQS) by mimicking key biosynthetic intermediates such as farnesyl pyrophosphate (FPP) or presqualene pyrophosphate (PSPP), with their rigid 2,8-dioxabicyclo[3.2.1]octane core acting as a diphosphate (B83284) mimetic. wikipedia.orgwikidata.org Structure-activity relationship (SAR) studies have revealed critical structural features for SQS inhibitory activity. For instance, the C-5 carboxylic acid group is essential, and modifications to the C-1 side chain, as well as substituents at C-3, C-4, C-6, and C-7, significantly influence activity. wikipedia.org

Previous research has shown that while C-3 and C-4 monomethyl esters of related compounds like H1 exhibit reduced enzyme inhibitory activity, C-3 hydroxymethyl analogues in the S1 series can retain potent SQS inhibitory activities. wikipedia.org The C-6 dimethyloctenoate side chain has also been identified as critically affecting in vitro SQS inhibitory activity when modifications are made in other parts of the molecule. wikipedia.org

Future efforts will focus on:

Targeted Structural Modifications: Designing analogues with enhanced binding affinity and improved selectivity for SQS, potentially by exploring variations in the C-1, C-3, C-4, C-6, and C-7 positions, while preserving the essential C-5 carboxylic acid. This could involve the incorporation of isoelectronic heterocyclic functionalities or phosphonophosphate and phosphonophosphonate moieties, which have been explored as FPP analogues. wikidata.orglipidmaps.org

Minimizing Off-Target Effects: Addressing the unfavorable toxicity profiles observed with some zaragozic acids (a class to which squalestatins belong) that have limited their clinical use. nih.gov This will involve medicinal chemistry strategies to reduce non-specific interactions and improve the therapeutic index.

Exploiting Biosynthetic Pathways: A deeper understanding of the complex oxidative steps involved in the natural biosynthesis of squalestatins could provide insights for novel synthetic routes and the generation of diverse chemical scaffolds with desired properties. citeab.com

Exploration of Novel Therapeutic Indications Based on Emerging Mechanistic Insights

Beyond its well-established role in cholesterol biosynthesis inhibition, emerging mechanistic insights suggest that this compound and its analogues hold preclinical potential for a range of novel therapeutic indications.

Anticancer Applications: SQS inhibition has emerged as a promising strategy in various cancers. Squalene synthase targeting has shown potential in preclinical models of non-small cell lung cancer, colon cancer, and prostate cancer. wikimedia.org SQS modulates lipid raft composition, and its inhibition can suppress lung cancer invasion, migration, and metastasis in both in vitro and in vivo studies. wikimedia.org Furthermore, squalene itself possesses antioxidant properties and can protect against ferroptosis, suggesting that SQS inhibitors could modulate these processes, offering new avenues for anticancer therapy. wikimedia.org

Antimicrobial and Antiparasitic Strategies: